molecular formula C9H17NO4S B13232266 Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate

Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate

Cat. No.: B13232266
M. Wt: 235.30 g/mol
InChI Key: QARGTGROADSFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate is a chemical compound with the molecular formula C9H17NO4S. It is an ester derivative of cysteine, featuring an ethoxy group and a sulfanyl group. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate typically involves the reaction of cysteine with ethyl chloroformate and 2-mercaptoacetic acid. The reaction is carried out in an alcohol/benzene medium in the presence of an equivalent of sodium ethylate, yielding the target sulfide in a significant yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino or thiol derivatives.

Scientific Research Applications

Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate is used in several scientific research fields:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: In the study of enzyme interactions and protein modifications.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate involves its interaction with various molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The ester group can undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate is unique due to its combination of an amino group, an ester group, and a sulfanyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

IUPAC Name

ethyl 2-amino-3-(2-ethoxy-2-oxoethyl)sulfanylpropanoate

InChI

InChI=1S/C9H17NO4S/c1-3-13-8(11)6-15-5-7(10)9(12)14-4-2/h7H,3-6,10H2,1-2H3

InChI Key

QARGTGROADSFBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSCC(C(=O)OCC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.